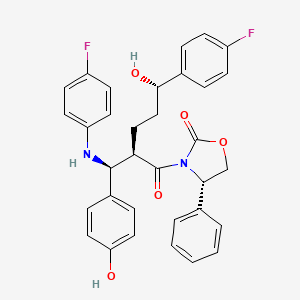

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Übersicht

Beschreibung

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound characterized by multiple functional groups, including fluorophenyl, hydroxyphenyl, and oxazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one typically involves multi-step organic reactions. Key steps may include:

Formation of the oxazolidinone ring: This can be achieved through cyclization reactions involving appropriate amino alcohols and carbonyl compounds under acidic or basic conditions.

Introduction of the fluorophenyl groups: This step often involves nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.

Hydroxylation and amination: These steps may require the use of oxidizing agents and amine sources under controlled conditions to introduce the hydroxy and amino groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing agents: PCC, KMnO4

Reducing agents: NaBH4, LiAlH4

Nucleophiles: Amines, thiols

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: Its interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-3-((2R,5S)-5-(4-chlorophenyl)-2-((S)-(4-chlorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

- (S)-3-((2R,5S)-5-(4-bromophenyl)-2-((S)-(4-bromophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Uniqueness

The presence of fluorophenyl groups in (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.

Biologische Aktivität

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS Number: 1185883-40-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article delves into the biological activity of this compound, supported by various studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C33H30F2N2O5 |

| Molecular Weight | 572.599 g/mol |

| LogP | 6.6846 |

| PSA (Polar Surface Area) | 99.1 Ų |

The compound is structurally similar to known inhibitors of protein interactions involved in cancer progression, particularly targeting the eIF4E/eIF4G interaction. This interaction is crucial for cap-dependent translation initiation, which is often dysregulated in cancer cells. By mimicking the structure of 4EGI-1, a known inhibitor of this interaction, (S)-3-((2R,5S)-5-(4-fluorophenyl)... may disrupt the formation of the eIF4F complex, thereby inhibiting tumor growth.

Biological Activity

-

Antitumor Activity :

- Studies have shown that compounds similar to (S)-3-((2R,5S)-5-(4-fluorophenyl)... can inhibit cell proliferation in various cancer cell lines. For example, a study on related oxazolidinone derivatives indicated significant cytotoxic effects against breast and prostate cancer cells through apoptosis induction and cell cycle arrest .

- Mechanistic Studies :

-

Case Studies :

- A case study involving a series of indazole derivatives highlighted the importance of structural rigidity in enhancing biological activity against eIF4E. The findings suggest that modifications to the oxazolidinone scaffold could further optimize the efficacy of (S)-3-((2R,5S)-5-(4-fluorophenyl)... against specific cancer types .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of similar compounds to enhance their therapeutic index. Key findings include:

- SAR Studies : Structure-activity relationship (SAR) studies have identified critical functional groups necessary for maintaining inhibitory activity against eIF4E. The presence of fluorinated phenyl groups appears to enhance binding affinity and selectivity .

- In Vivo Efficacy : Preliminary in vivo studies using xenograft models have indicated that compounds with similar structures can significantly reduce tumor size without notable toxicity to normal tissues .

Eigenschaften

IUPAC Name |

(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30F2N2O5/c34-24-10-6-22(7-11-24)30(39)19-18-28(32(40)37-29(20-42-33(37)41)21-4-2-1-3-5-21)31(23-8-16-27(38)17-9-23)36-26-14-12-25(35)13-15-26/h1-17,28-31,36,38-39H,18-20H2/t28-,29-,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMDQBFNYMAMNK-LTXXGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)C(CCC(C2=CC=C(C=C2)F)O)C(C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)[C@H](CC[C@@H](C2=CC=C(C=C2)F)O)[C@@H](C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185883-40-2 | |

| Record name | (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFJ9MN6DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.